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Compound of Interest

Compound Name: 1-Iodo-2-butene

Cat. No.: B3275544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-iodo-2-butene, a valuable intermediate in organic synthesis. Due to the limited availability

of published experimental spectra for this specific compound, this guide presents a detailed

analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. These predictions are grounded in the established principles of

spectroscopic interpretation and analysis of closely related iodoalkanes and substituted

butenes. This document also outlines standardized experimental protocols for obtaining such

spectra.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 1-iodo-2-butene. These

values are estimations derived from spectral data of analogous compounds and established

spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Iodo-2-butene
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~5.5 - 5.8 m 2H -CH=CH-

~3.9 - 4.1 d 2H ICH₂-

~1.6 - 1.8 d 3H CH₃-

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Iodo-2-butene

Chemical Shift (δ) (ppm) Assignment

~125 - 135 -CH=CH-

~10 - 20 ICH₂-

~15 - 25 CH₃-

Table 3: Predicted IR Spectroscopic Data for 1-Iodo-2-butene

Wavenumber (cm⁻¹) Intensity Assignment

~3010 - 3050 Medium =C-H Stretch

~2850 - 2960 Medium C-H Stretch (Alkyl)

~1640 - 1680 Medium-Weak C=C Stretch

~960 - 980 Strong =C-H Bend (trans)

~500 - 600 Strong C-I Stretch

Table 4: Predicted Mass Spectrometry Data for 1-Iodo-2-butene
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m/z Relative Intensity Assignment

182 Moderate [M]⁺ (Molecular Ion)

127 High [I]⁺

55 High [C₄H₇]⁺ (Loss of I)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 1-iodo-2-butene (5-25 mg) is prepared by dissolving it in

an appropriate deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) within an NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift

calibration.

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is utilized.

¹H NMR Acquisition: Standard proton NMR spectra are acquired. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and a spectral width that encompasses the expected chemical shifts.

¹³C NMR Acquisition: Carbon-13 NMR spectra are obtained using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans and a longer relaxation delay are typically required due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like 1-iodo-2-butene, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean, empty salt plates is recorded. The

sample is then placed in the spectrometer's sample holder, and the sample spectrum is

acquired. The instrument records the interferogram, which is then Fourier-transformed to

produce the infrared spectrum.

Data Processing: The final spectrum is typically displayed as percent transmittance versus

wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via direct injection or through a gas chromatograph (GC-MS) for separation from any

impurities.

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. The

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-iodo-2-butene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b3275544?utm_src=pdf-body
https://www.benchchem.com/product/b3275544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3275544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Spectral Interpretation

Structure Elucidation

Dissolution in
Deuterated Solvent

NMR Spectrometer

Thin Film on
Salt Plates

FT-IR Spectrometer

Dilution and
Injection

Mass Spectrometer

Fourier Transform
(FID to Spectrum)

Fourier Transform
(Interferogram to Spectrum)

Signal Processing
(Ion Count to Spectrum)

Chemical Shifts,
Splitting Patterns,

Integration

Functional Group
Identification

Molecular Weight,
Fragmentation Pattern

Combined Analysis for
Structural Confirmation

Click to download full resolution via product page

A generalized workflow for spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Iodo-2-butene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3275544#spectroscopic-data-of-1-iodo-2-butene-
nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3275544?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3275544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

